molecular formula C10H14BrNO2S B7935978 (R)-N-(1-(4-bromophenyl)ethyl)ethanesulfonamide

(R)-N-(1-(4-bromophenyl)ethyl)ethanesulfonamide

Cat. No.: B7935978
M. Wt: 292.19 g/mol
InChI Key: JEENTKGZVSOEMX-MRVPVSSYSA-N
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Description

®-N-(1-(4-bromophenyl)ethyl)ethanesulfonamide is an organic compound characterized by the presence of a bromophenyl group attached to an ethyl chain, which is further connected to an ethanesulfonamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ®-N-(1-(4-bromophenyl)ethyl)ethanesulfonamide typically involves the following steps:

    Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as ®-1-(4-bromophenyl)ethanol and ethanesulfonyl chloride.

    Reaction Conditions: The reaction is carried out under anhydrous conditions to prevent hydrolysis. A base, such as triethylamine, is used to neutralize the hydrochloric acid formed during the reaction.

    Procedure: The ®-1-(4-bromophenyl)ethanol is reacted with ethanesulfonyl chloride in the presence of triethylamine. The reaction mixture is stirred at room temperature for several hours until the reaction is complete.

    Purification: The product is purified using techniques such as recrystallization or column chromatography to obtain pure ®-N-(1-(4-bromophenyl)ethyl)ethanesulfonamide.

Industrial Production Methods

In an industrial setting, the production of ®-N-(1-(4-bromophenyl)ethyl)ethanesulfonamide may involve large-scale batch reactors with precise control over temperature, pressure, and reaction time. Continuous flow reactors may also be employed to enhance efficiency and yield.

Chemical Reactions Analysis

Types of Reactions

®-N-(1-(4-bromophenyl)ethyl)ethanesulfonamide can undergo various chemical reactions, including:

    Substitution Reactions: The bromine atom in the bromophenyl group can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

    Oxidation Reactions: The ethyl chain can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction Reactions: The ethanesulfonamide moiety can be reduced to form corresponding amines.

Common Reagents and Conditions

    Substitution Reactions: Reagents such as sodium azide or potassium thiocyanate can be used in the presence of a suitable solvent like dimethylformamide (DMF).

    Oxidation Reactions: Oxidizing agents such as potassium permanganate or chromium trioxide can be employed.

    Reduction Reactions: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly used.

Major Products Formed

    Substitution Reactions: Products include substituted phenyl derivatives.

    Oxidation Reactions: Products include ketones or carboxylic acids.

    Reduction Reactions: Products include primary or secondary amines.

Scientific Research Applications

®-N-(1-(4-bromophenyl)ethyl)ethanesulfonamide has several scientific research applications:

    Medicinal Chemistry: It is investigated for its potential as a pharmacophore in the design of new drugs, particularly those targeting neurological disorders.

    Biological Studies: It is used as a probe to study enzyme-substrate interactions and protein-ligand binding.

    Material Science: It is explored for its potential use in the development of novel materials with specific electronic or optical properties.

    Industrial Applications: It is used as an intermediate in the synthesis of other complex organic compounds.

Mechanism of Action

The mechanism of action of ®-N-(1-(4-bromophenyl)ethyl)ethanesulfonamide depends on its specific application:

    Pharmacological Action: It may interact with specific receptors or enzymes in the body, modulating their activity and leading to therapeutic effects.

    Biochemical Pathways: It may inhibit or activate certain biochemical pathways, affecting cellular processes and functions.

Comparison with Similar Compounds

Similar Compounds

    (S)-N-(1-(4-bromophenyl)ethyl)ethanesulfonamide: The enantiomer of the compound, which may have different biological activities.

    N-(1-(4-chlorophenyl)ethyl)ethanesulfonamide: A similar compound with a chlorine atom instead of bromine, which may exhibit different reactivity and properties.

Uniqueness

®-N-(1-(4-bromophenyl)ethyl)ethanesulfonamide is unique due to its specific stereochemistry and the presence of the bromine atom, which can influence its reactivity and interactions with biological targets.

Properties

IUPAC Name

N-[(1R)-1-(4-bromophenyl)ethyl]ethanesulfonamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H14BrNO2S/c1-3-15(13,14)12-8(2)9-4-6-10(11)7-5-9/h4-8,12H,3H2,1-2H3/t8-/m1/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JEENTKGZVSOEMX-MRVPVSSYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCS(=O)(=O)NC(C)C1=CC=C(C=C1)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCS(=O)(=O)N[C@H](C)C1=CC=C(C=C1)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H14BrNO2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

292.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

4-Bromo-α-methylbenzylamine (8.15 g, 40.73 mmol) and (4.15 g, 41.00 mmol) triethylamine dissolved in 150 ml dichloromethane was treated slowly with ethanesulfonyl chloride (5.27 g, 41.00 mmol) and stirred for 15 minutes. The reaction mixture was extracted with 50 ml 1N HCl/15 ml brine. The organic layer was separated, dried sodium sulfate, filtered, and concentrated in vacuo to afford the title compound. 1H NMR: 7.52 (d,2H,J=12 Hz), 7.25 (d,2H,J=12 Hz), 4.77 (m,1H), 4.63 (m,1H), 2.77 (m,2H), 1.56 (d,3H,J=8 Hz), 1.27 (t,3H,J=8 Hz). MS calcd. 292.2; MS (M+−1) 291.1.
Quantity
8.15 g
Type
reactant
Reaction Step One
Quantity
4.15 g
Type
reactant
Reaction Step One
Quantity
150 mL
Type
solvent
Reaction Step One
Quantity
5.27 g
Type
reactant
Reaction Step Two

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